molecular formula C25H31ClN4O B6028180 N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide;hydrochloride

N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide;hydrochloride

Cat. No.: B6028180
M. Wt: 439.0 g/mol
InChI Key: PAYJFEOKKMMTHB-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a pyrazole ring, and a carboxamide group. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O.ClH/c1-19-23(25(30)27-18-17-26-21-13-7-3-8-14-21)24(20-11-5-2-6-12-20)28-29(19)22-15-9-4-10-16-22;/h2,4-6,9-12,15-16,21,26H,3,7-8,13-14,17-18H2,1H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYJFEOKKMMTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with an appropriate pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An aliphatic amine with similar structural features.

    N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]acetamide: Another compound with a cyclohexylamino group.

    N-[(cyclohexylamino)-oxomethyl]-2-[ethyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetamide: Shares structural similarities with the target compound.

Uniqueness

N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide;hydrochloride stands out due to its unique combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This makes it particularly valuable for applications requiring high solubility and stability in aqueous environments.

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